molecular formula C27H30O12 B156430 Bruceanic acid B CAS No. 132616-54-7

Bruceanic acid B

Cat. No.: B156430
CAS No.: 132616-54-7
M. Wt: 546.5 g/mol
InChI Key: WPXXXQOSXRQJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceanic acid B is a quassinoid compound isolated from the medicinal plant Brucea javanica (also known as Ya-dan-zi) . It has the chemical formula C27H36O13 . Quassinoids are a class of highly oxygenated triterpene compounds that are considered the primary bioactive constituents in Brucea javanica , a plant with a long history of use in traditional medicine for conditions such as inflammation, dysentery, and malaria . While other quassinoids from this plant, such as brusatol and bruceine D, have been more extensively studied for their potent anti-cancer and other pharmacological activities , specific details on the biological activity, mechanism of action, and direct research applications of this compound itself require further scientific investigation. Researchers are exploring the broad pharmacological potential of quassinoids, which includes anti-tumor, anti-viral, and anti-inflammatory effects . This product, this compound, is presented as a high-purity chemical reference standard to facilitate such ongoing phytochemical and pharmacological research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

132616-54-7

Molecular Formula

C27H30O12

Molecular Weight

546.5 g/mol

IUPAC Name

2-(8-acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid

InChI

InChI=1S/C27H30O12/c1-12(28)14-9-15-26-11-37-27(24(35)36-3,21(32)17(31)19(26)25(14,2)10-16(29)30)20(26)18(23(34)38-15)39-22(33)13-7-5-4-6-8-13/h4-8,14-15,17-21,31-32H,9-11H2,1-3H3,(H,29,30)

InChI Key

WPXXXQOSXRQJOB-UHFFFAOYSA-N

SMILES

CC(=O)C1CC2C34COC(C3C(C(=O)O2)OC(=O)C5=CC=CC=C5)(C(C(C4C1(C)CC(=O)O)O)O)C(=O)OC

Canonical SMILES

CC(=O)C1CC2C34COC(C3C(C(=O)O2)OC(=O)C5=CC=CC=C5)(C(C(C4C1(C)CC(=O)O)O)O)C(=O)OC

Synonyms

bruceanic acid B

Origin of Product

United States

Isolation and Structural Elucidation of Bruceanic Acid B

Discovery and Isolation from Brucea antidysenterica

Bruceanic acid B was discovered and isolated from the plant Brucea antidysenterica. In a study on the constituents of Brucea antidysenterica, the known bruceanic acid A and its methyl ester, along with the new bruceanic acids B, C, and D, were isolated from this plant species. nih.gov The isolation process involved extracting compounds from the plant material. nih.gov

Identification of this compound as a Constituent of Brucea javanica

Beyond its discovery in Brucea antidysenterica, this compound has also been identified as a constituent of Brucea javanica (L.) Merr. semanticscholar.org Its presence in Brucea javanica has been confirmed through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). semanticscholar.org Analysis of Brucea javanica extracts using LC-MS has tentatively identified this compound with a molecular formula of C27H30O12. semanticscholar.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization and Purity Assessment

The structural elucidation of bruceanic acids, including this compound, isolated from Brucea species has relied heavily on spectroscopic data. nih.gov General spectroscopic techniques such as Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and one-dimensional Nuclear Magnetic Resonance (1D NMR) are commonly employed for the structure determination of quassinoids from this genus. nih.gov More specific NMR techniques, including 1H NMR, 13C NMR, and DEPT-135, have been utilized in the structural characterization of compounds isolated from Brucea antidysenterica. naturalproducts.net

Chromatographic methods play a crucial role in the isolation and purification of these compounds before spectroscopic analysis. Techniques like LC-MS are also used for the profiling and identification of constituents in plant extracts, aiding in the identification of compounds like this compound in species such as Brucea javanica. semanticscholar.org These advanced methodologies are essential for both determining the precise chemical structure of this compound and assessing its purity.

Biosynthetic Pathways and Chemical Ecology of Bruceanic Acids

Proposed Biosynthetic Origins of Bruceanic Acids from Terpenoid Precursors

The biosynthesis of bruceanic acids is intricately linked to the broader pathway of quassinoid formation, which originates from triterpenoid (B12794562) precursors. It is widely proposed that quassinoids, including bruceanic acids, are derived from the tetracyclic triterpene euphol (B7945317) or its stereoisomer, tirucallol. This hypothesis is supported by the structural similarities between these precursors and the final quassinoid skeletons.

The initial stages of this complex biosynthetic pathway are believed to commence with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids. This cyclization is catalyzed by specific oxidosqualene cyclases (OSCs) to form the foundational tetracyclic structure of euphol or tirucallol. Following the formation of this initial scaffold, a series of extensive oxidative modifications and skeletal rearrangements occur.

Research on the biosynthesis of quassinoids in the plant Ailanthus altissima, another member of the Simaroubaceae family, has shed light on the early enzymatic steps. This research identified an oxidosqualene cyclase and two subsequent cytochrome P450 monooxygenases that collectively convert 2,3-oxidosqualene into the protolimonoid melianol. Protolimonoids are considered key intermediates in the biosynthesis of both limonoids and quassinoids, suggesting a common evolutionary origin and a similar initial biosynthetic strategy. It is therefore highly probable that the biosynthesis of bruceanic acids in Brucea species also proceeds through a similar protolimonoid intermediate derived from a euphol- or tirucallol-type triterpenoid.

The transformation from the C30 triterpenoid precursor to the C20 quassinoid skeleton, characteristic of many bruceanic acids, involves the loss of ten carbon atoms through a series of oxidative degradation reactions. This degradation is a key feature of quassinoid biosynthesis and is responsible for the "degraded triterpenoid" classification.

Table 1: Proposed Terpenoid Precursors and Early Intermediates in Bruceanic Acid Biosynthesis
CompoundClassRole in Biosynthesis
2,3-OxidosqualeneTriterpenoid PrecursorInitial acyclic precursor for all triterpenoids.
Euphol/TirucallolTetracyclic TriterpeneInitial cyclized product, foundational scaffold.
Protolimonoids (e.g., Melianol)Degraded TriterpenoidKey intermediate following initial oxidations.

Enzymatic Transformations and Metabolic Intermediates in Bruceanic Acid Biosynthesis

The conversion of the initial triterpenoid scaffold into the intricate and highly oxygenated structure of bruceanic acids necessitates a series of complex enzymatic transformations. While the complete enzymatic cascade leading to Bruceanic acid B has not been fully elucidated, the general steps are understood to involve extensive oxidation, cyclization, and skeletal rearrangement.

Following the formation of a protolimonoid intermediate, a cascade of oxidative reactions, likely catalyzed by a suite of cytochrome P450 monooxygenases and other oxidoreductases, continues to modify the molecule. These reactions are responsible for the introduction of numerous hydroxyl, ketone, and epoxide functionalities that are characteristic of quassinoids.

A critical phase in the biosynthesis is the oxidative cleavage of C-C bonds in the side chain and within the ring system of the triterpenoid precursor. This process leads to the loss of carbon atoms and the formation of the characteristic lactone or hemiacetal moieties found in many quassinoids, including the δ-lactone ring that is a common feature.

The specific sequence of these oxidative and rearrangement reactions dictates the final structure of the resulting quassinoid. The formation of the unique structural features of this compound, such as its specific pattern of oxygenation and the arrangement of its carbocyclic rings, is the result of a highly specific and genetically determined enzymatic pathway. The metabolic intermediates in this late-stage biosynthesis are likely a series of increasingly oxidized and rearranged triterpenoid structures. However, the transient nature and low abundance of these intermediates make their isolation and characterization a significant challenge.

Table 2: Key Enzymatic Transformation Types in Bruceanic Acid Biosynthesis
Transformation TypeEnzyme Class (Putative)Description
CyclizationOxidosqualene Cyclase (OSC)Formation of the initial tetracyclic triterpenoid skeleton from 2,3-oxidosqualene.
HydroxylationCytochrome P450 MonooxygenasesIntroduction of hydroxyl groups at various positions on the triterpenoid scaffold.
OxidationDehydrogenases, OxidasesConversion of hydroxyl groups to ketones or aldehydes.
C-C Bond CleavageOxidative EnzymesDegradation of the carbon skeleton, leading to the loss of carbon atoms.
Lactone FormationDehydrogenases/ OxidasesFormation of the characteristic lactone ring from a precursor with appropriate functional groups.

Ecological Roles and Distribution of Bruceanic Acids in Brucea Species

The significant structural complexity and potent biological activities of bruceanic acids and related quassinoids strongly suggest that they play crucial roles in the chemical ecology of Brucea species. The primary ecological function of these compounds is believed to be chemical defense against a variety of natural enemies, including herbivores and pathogens.

The intensely bitter taste of quassinoids, a defining characteristic of the Simaroubaceae family, acts as a potent feeding deterrent to many insects and other herbivores. This antifeedant activity helps to protect the plant from damage and ensures its survival and reproductive success. The cytotoxic and anti-proliferative properties of many quassinoids, including some bruceanic acids, further contribute to their defensive capabilities by being toxic to herbivores upon ingestion. For instance, several quassinoids from Brucea javanica have demonstrated insecticidal and antifeedant activities against various insect pests.

In addition to their role in deterring herbivores, the antimicrobial, antiviral, and antimalarial properties of bruceanic acids and other quassinoids suggest a function in defending the plant against pathogenic microorganisms. By inhibiting the growth and proliferation of fungi, bacteria, and viruses, these compounds can help to protect the plant from disease. The presence of these compounds throughout the plant, including the seeds, leaves, and stems, provides a comprehensive chemical defense system.

Bruceanic acids have been isolated from several species within the genus Brucea. Notably, Brucea javanica and Brucea antidysenterica are well-documented sources of these compounds. The distribution of specific bruceanic acids can vary between different Brucea species and even between different tissues of the same plant, reflecting a finely tuned chemical defense strategy adapted to the specific ecological pressures faced by each species.

Table 3: Known Biological Activities and Ecological Roles of Bruceanic Acids and Related Quassinoids
Biological ActivityPutative Ecological Role
Cytotoxic/AnticancerDefense against herbivores, allelopathy.
AntimalarialDefense against pathogens, potential interaction with insect vectors.
Anti-inflammatoryPart of the plant's response to wounding and infection.
AntiviralDefense against viral pathogens.
AntifeedantDeterrence of insect and mammalian herbivores.
InsecticidalToxicity to insect herbivores.

Synthetic Strategies and Structural Modifications of Bruceanic Acid B

Structure-Activity Relationship (SAR) Studies of Bruceanic Acid Analogues

An article adhering to the specified outline and focusing exclusively on Bruceanic acid B cannot be created at this time due to the absence of the necessary primary research data in the scientific domain.

Advanced Research Methodologies and Future Perspectives for Bruceanic Acid B

Application of Advanced Omics Technologies for Metabolite Profiling and Pathway Elucidation

The biosynthesis of complex natural products like Bruceanic acid B involves intricate metabolic pathways that are often not fully understood. Advanced "omics" technologies, including metabolomics, transcriptomics, and proteomics, offer powerful tools to unravel these pathways and identify key enzymes and regulatory networks.

Metabolomics can be employed to create a comprehensive profile of all the small-molecule metabolites present in Brucea antidysenterica, the plant source of this compound. By comparing the metabolomes of different plant tissues or plants grown under varying conditions, researchers can identify metabolites that are correlated with the production of this compound. This approach can help in pinpointing precursor molecules and intermediates in its biosynthetic pathway.

Transcriptomics , through techniques like RNA sequencing (RNA-Seq), allows for the analysis of the complete set of RNA transcripts in the plant at a given time. By identifying genes that are highly expressed in tissues producing this compound, scientists can pinpoint candidate genes encoding the enzymes responsible for its synthesis.

Proteomics , the large-scale study of proteins, can then be used to confirm the function of these candidate enzymes. By detecting the presence and abundance of specific enzymes in this compound-producing tissues, researchers can validate the roles of the genes identified through transcriptomics.

The integration of these omics datasets provides a systems-level understanding of this compound biosynthesis. This knowledge is crucial for developing strategies to increase the yield of this valuable compound, either through metabolic engineering of the native plant or by transferring the biosynthetic pathway to a microbial host for industrial-scale production. While specific omics studies on this compound are not yet prevalent in published literature, the application of these technologies to other complex plant-derived metabolites has proven highly successful in pathway elucidation.

Computational Chemistry and Molecular Modeling in Bruceanic Acid Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of a compound's biological activity and its interactions with specific molecular targets. However, a significant hurdle in applying these methods to this compound is the current lack of a publicly available three-dimensional (3D) crystal structure. This absence of a defined 3D structure makes it challenging to perform accurate in silico studies such as molecular docking.

Despite this limitation, computational approaches have been successfully applied to other quassinoids, demonstrating their potential utility for this compound research once a 3D structure is determined. These studies typically involve:

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, a quassinoid) when bound to a target protein. It allows researchers to hypothesize the mechanism of action and to identify key amino acid residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel derivatives of this compound and to guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of the binding stability and conformational changes that may occur upon binding.

The table below summarizes some of the computational studies conducted on other quassinoids, highlighting the diversity of targets that have been investigated.

Quassinoid(s)Target ProteinComputational MethodKey Findings
Various Javanicolides3CLpro of SARS-CoV-2 and VP8* of Rotavirus AMolecular DockingHigh binding affinities suggest potential as lead compounds for antiviral drug development.
Various QuassinoidsHIV-1 Tat ProteinMolecular Docking and Molecular DynamicsIdentified quassinoids with high binding affinity, suggesting potential as HIV-1 Tat inhibitors.
Various QuassinoidsDihydrofolate Reductase (DHFR)Molecular DockingSeveral quassinoids showed better docking scores than the known inhibitor methotrexate.

These examples underscore the power of computational chemistry to accelerate the identification of new therapeutic applications for quassinoids. The future application of these methods to this compound is contingent on the successful determination of its 3D structure.

Interdisciplinary Approaches in Natural Product Drug Discovery for this compound

The journey of a natural product from discovery to a clinically approved drug is a long and complex process that requires a highly interdisciplinary approach. The successful development of this compound as a therapeutic agent will necessitate collaboration between experts in various fields, including:

Ethnobotany and Traditional Medicine: The initial discovery of many bioactive natural products is often guided by their use in traditional medicine. Investigating the traditional uses of Brucea antidysenterica could provide valuable clues about the potential therapeutic applications of this compound.

Natural Product Chemistry: The isolation, purification, and structural elucidation of this compound and its derivatives are fundamental steps that require expertise in advanced analytical and spectroscopic techniques.

Pharmacology and Toxicology: Rigorous preclinical studies are essential to evaluate the efficacy and safety of this compound. This includes in vitro and in vivo testing to determine its mechanism of action, pharmacokinetic profile, and potential toxicity.

Medicinal Chemistry: Once a lead compound is identified, medicinal chemists can synthesize derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

Computational Biology and Bioinformatics: As discussed previously, computational tools are crucial for target identification, lead optimization, and understanding the molecular basis of the compound's activity.

A critical aspect of interdisciplinary research is the investigation of potential synergistic effects . It is well-established that the therapeutic effects of some natural products are not due to a single compound but rather the combined action of multiple constituents. Future research should explore whether this compound exhibits synergistic or additive effects when used in combination with other phytochemicals from Brucea antidysenterica or with existing therapeutic drugs. Such combinations could potentially enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance.

Future Directions in the Pharmacological Exploitation of this compound and its Derivatives

The potent biological activities of quassinoids, including this compound, have spurred considerable interest in their therapeutic potential. However, challenges such as toxicity and poor bioavailability have limited their clinical development. Future research should focus on several key areas to overcome these hurdles and fully exploit the pharmacological potential of this compound and its derivatives.

A primary focus will be on the synthesis and evaluation of novel derivatives . By strategically modifying the structure of this compound, medicinal chemists can aim to:

Enhance Potency and Selectivity: Modifications can be designed to improve the compound's interaction with its biological target, leading to increased efficacy and reduced off-target effects.

Improve Pharmacokinetic Properties: Changes to the molecule can be made to increase its solubility, metabolic stability, and oral bioavailability.

Reduce Toxicity: Structural modifications can be explored to mitigate the toxic effects associated with some quassinoids.

Another important avenue of research is the development of novel drug delivery systems . Encapsulating this compound in nanoparticles or other delivery vehicles could improve its solubility, protect it from degradation in the body, and enable targeted delivery to diseased tissues, thereby enhancing its therapeutic index.

Furthermore, a deeper understanding of the molecular mechanisms of action of this compound is crucial for its rational development. Identifying the specific cellular targets and signaling pathways that it modulates will not only provide a basis for its therapeutic use but also aid in the design of more effective derivatives.

Finally, the exploration of combination therapies holds significant promise. Investigating the synergistic effects of this compound with other anticancer agents or drugs for other diseases could lead to more effective treatment strategies with reduced side effects. The future of this compound as a therapeutic agent will depend on a concerted effort that integrates these various research directions.

Q & A

Q. How to address conflicting in vitro vs. in vivo efficacy data for this compound?

  • Experimental Design :
  • Pharmacokinetic profiling : Measure bioavailability and metabolite formation in animal models .
  • Tumor xenografts : Compare efficacy in immunodeficient (e.g., NOD/SCID) vs. immunocompetent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.